3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 104960-55-6
VCID: VC20750559
InChI: InChI=1S/C15H8F3N3S/c16-15(17,18)9-6-10(8-4-2-1-3-5-8)21-14-12(9)13(20)11(7-19)22-14/h1-6H,20H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Molecular Formula: C15H8F3N3S
Molecular Weight: 319.3 g/mol

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

CAS No.: 104960-55-6

Cat. No.: VC20750559

Molecular Formula: C15H8F3N3S

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile - 104960-55-6

Specification

CAS No. 104960-55-6
Molecular Formula C15H8F3N3S
Molecular Weight 319.3 g/mol
IUPAC Name 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Standard InChI InChI=1S/C15H8F3N3S/c16-15(17,18)9-6-10(8-4-2-1-3-5-8)21-14-12(9)13(20)11(7-19)22-14/h1-6H,20H2
Standard InChI Key NIZDSIGQLYCWQN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N

Introduction

Overview of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with a complex structure that incorporates a thieno-pyridine core. Its molecular formula is C15H8F3N3SC_{15}H_{8}F_{3}N_{3}S
and it has a molecular weight of approximately 319.304 g/mol. This compound is characterized by the presence of an amino group, a phenyl group, and a trifluoromethyl substituent, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and agrochemicals.

Synthesis and Reaction Pathways

The synthesis of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions, including cyclization processes that form the thieno-pyridine ring system. The incorporation of trifluoromethyl groups can be achieved through electrophilic fluorination techniques or by using trifluoromethylating agents.

Applications and Research Findings

Research has indicated that compounds similar to 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile exhibit significant biological activities, including antimicrobial and anticancer properties. They may act as inhibitors in various biochemical pathways, making them candidates for drug development.

Notable Studies:

  • Antimicrobial Activity: Studies have shown that thieno-pyridine derivatives possess considerable antimicrobial properties against various bacterial strains.

  • Anticancer Potential: Research indicates that these compounds can inhibit cancer cell growth in vitro, suggesting their potential as therapeutic agents in oncology.

Safety and Handling

The compound is classified as an irritant (Xi) and poses risks if inhaled or ingested. Proper safety measures should be taken when handling this chemical, including the use of personal protective equipment (PPE) such as gloves and goggles.

Hazard Codes:

  • Xi: Irritant

  • Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)

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